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molecular formula C13H12O8 B1295088 3,4,5-Triacetoxybenzoic acid CAS No. 6635-24-1

3,4,5-Triacetoxybenzoic acid

Cat. No. B1295088
M. Wt: 296.23 g/mol
InChI Key: BJCGLAAQSUGMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474874

Procedure details

Gallic acid is reacted with acetic anhydride or acetic chloride in the presence of bases, such as NaOH (J. Chem. Soc., 2495 (1931)), Na2CO3, or pyridine, to form 3,4,5-triacetoxybenzoic acid, which is then treated with thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This 3,4,5-triacetoxybenzoic acid chloride is reacted with a suitable amine compound in the presence of bases, such as pyridine and triethylamine, and thereafter, treated with sodium acetate, sodium hydroxide, hydrochloric acid or the like in methanol or ethanol to form the desired gallic acid amide.
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Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.C(O[C:17](=[O:19])[CH3:18])(=O)C.[C:20](Cl)(=[O:22])[CH3:21].[OH-].[Na+].[C:26]([O-:29])([O-])=O.[Na+].[Na+].N1C=CC=C[CH:33]=1>>[C:20]([O:5][C:4]1[CH:3]=[C:2]([CH:10]=[C:8]([O:9][C:17](=[O:19])[CH3:18])[C:6]=1[O:7][C:26](=[O:29])[CH3:33])[C:1]([OH:12])=[O:11])(=[O:22])[CH3:21] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
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reactant
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C(C)(=O)Cl
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reactant
Smiles
[OH-].[Na+]
Name
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0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
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0 (± 1) mol
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reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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